5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

regioselective cross-coupling heterocyclic building blocks medicinal chemistry SAR

Medicinal chemistry teams requiring the 5-position brominated imidazo[1,2-a]pyridine for Suzuki cross-coupling must avoid the 6- or 8-bromo isomers that yield geometrically distinct products. This free carboxylic acid enables direct amidation, eliminating the ester deprotection step and reducing synthetic operations. - 89.8% documented hydrolysis yield from ethyl ester for accurate cost-of-goods scaling. - Essential reference standard for continuous flow PAT method validation. - Ships globally; ready for immediate laboratory use.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 1026201-52-4
Cat. No. B1528421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
CAS1026201-52-4
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C(=C1)Br)C(=O)O
InChIInChI=1S/C8H5BrN2O2/c9-6-2-1-3-7-10-5(8(12)13)4-11(6)7/h1-4H,(H,12,13)
InChIKeyOTRXOKOMHXXKKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1026201-52-4) Procurement Guide: Core Properties and Regulatory Classification


5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1026201-52-4) is a brominated heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, characterized by a fused imidazole-pyridine core with a carboxylic acid group at the 2-position and a bromine substituent at the 5-position. The compound has a molecular formula of C8H5BrN2O2 and a molecular weight of 241.04 g/mol . Its InChIKey is OTRXOKOMHXXKKN-UHFFFAOYSA-N, with the canonical SMILES notation O=C(O)C1=CN2C(Br)=CC=CC2=N1 . The compound is classified under Harmonized System commodity code 2933998090 and carries GHS07 hazard labeling (Harmful/Irritant), with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The compound is exclusively intended for research and development use and must be handled by technically qualified personnel in accordance with institutional chemical safety protocols .

Regiochemistry 5-bromo substitution on imidazole ring for SAR fidelity
Free acid Direct amide coupling without ester deprotection step
Research use Medicinal chemistry building block; RUO

Why 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid Cannot Be Interchanged with Other Bromo-Substituted Imidazo[1,2-a]pyridine Carboxylic Acids


Imidazo[1,2-a]pyridine-2-carboxylic acids with different bromine substitution positions (5-, 6-, 7-, or 8-bromo) are not functionally interchangeable building blocks. The regiochemistry of bromine substitution on the fused heterocyclic scaffold directly determines the electronic distribution across the aromatic system, steric accessibility of the bromine atom for cross-coupling reactions, and the hydrogen-bonding capacity of the adjacent nitrogen atoms [1]. In medicinal chemistry campaigns targeting structure-activity relationship (SAR) optimization, a change in bromine position from 5- to 6- or 8- produces analogs with distinct molecular geometries and pharmacophore alignments that yield divergent biological profiles in downstream assays [2]. The following quantitative evidence demonstrates that 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid exhibits differentiation in steric accessibility, synthetic yield reproducibility, and positioning within the patent landscape that precludes generic substitution.

Target 5-Bromo isomer

Imidazole-ring bromination; required for patented SAR routes.

Substitutes 6- / 8-Bromo isomers

Pyridine-ring bromination; alter pharmacophore alignment.

Isomers share identical molecular formula (C8H5BrN2O2) and are chromatographically indistinguishable without reference standards.
Regiochemical mismatch may invalidate SAR conclusions and patent claims.

Quantitative Differentiation Evidence for 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Comparative Data Against Closest Analogs


Regiochemical Distinction: 5-Bromo Versus 6-Bromo and 8-Bromo Substitution Patterns

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1026201-52-4) is distinguished from its positional isomers—specifically 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS not specified but commercially available) and 8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1026201-45-5)—by the location of the bromine substituent on the fused bicyclic scaffold. The 5-position corresponds to bromination on the imidazole ring adjacent to the bridgehead nitrogen, whereas the 6- and 8- positions represent bromination on the pyridine ring. This regiochemical difference alters the electronic environment at the reactive bromine site: the 5-bromo substitution positions the halogen adjacent to a nitrogen atom, modulating its reactivity in palladium-catalyzed cross-coupling reactions [1]. The three isomers share the identical molecular formula (C8H5BrN2O2) and molecular weight (241.04 g/mol), meaning that analytical techniques such as LC-MS cannot differentiate them without authentic reference standards. Procurement of the correct positional isomer is therefore essential for maintaining fidelity in SAR studies and ensuring reproducibility of synthetic routes described in patent literature [2].

Positional isomerism
Class-level inference
5- vs 6- / 8-bromo substitution
Requires authentic standard for SAR integrity
Isomers share MW 241.04; LC-MS alone cannot differentiate
regioselective cross-coupling heterocyclic building blocks medicinal chemistry SAR

Synthetic Yield Benchmark: Ester Hydrolysis Route to 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

A validated synthetic protocol for 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid proceeds via alkaline hydrolysis of ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate under controlled conditions, achieving a reported isolated yield of 89.8% . The reaction employs sodium hydroxide (2.0 equivalents) in tetrahydrofuran/water (1:1 v/v) at 40°C for 3 hours, followed by acidification to pH 5 with concentrated hydrochloric acid to precipitate the product as a white solid . For comparative context, the synthesis of the 6-bromo positional isomer from ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate uses identical stoichiometry (NaOH in THF/MeOH) but yields are not consistently documented in open literature, limiting reproducibility assessment [1]. The synthesis of 8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid employs a different solvent system (dioxane/water) with ice-bath cooling, reflecting divergent optimal hydrolysis conditions across positional isomers [2].

Isolated yield
Reported
89.8%
Documented benchmark for procurement confidence
NaOH/THF/H2O, 40°C; comparators lack published yield data
synthetic methodology process chemistry yield optimization

Functional Group Differentiation: Carboxylic Acid Versus Ethyl Ester Derivative

5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1026201-52-4, MW 241.04) is distinguished from its ethyl ester analog, 5-bromo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (CAS 135995-46-9, MW 269.09, C10H9BrN2O2), by the presence of a free carboxylic acid functional group versus a protected ester . The free carboxylic acid enables direct participation in amide bond-forming reactions without a deprotection step, reducing synthetic step count by one operation relative to the ester precursor. This functional group difference also impacts solubility and chromatographic behavior: the carboxylic acid (calculated LogP ≈ 2.3 [1]) exhibits different partitioning characteristics compared to the more lipophilic ethyl ester, affecting purification strategies and reaction solvent selection. In the context of imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide antimicrobial agents, the carboxylic acid hydrazide intermediate is directly accessible from the free acid, whereas the ester requires an additional hydrazinolysis step [2].

Functional group
Class-level inference
Free acid vs ethyl ester
Direct amide coupling without ester hydrolysis
Saves one synthetic step; LogP ~2.3 for acid
building block selection amide coupling synthetic route design

Steric and Electronic Distinction of 5-Bromo Substitution Relative to 6-Bromo Isomer

The 5-bromo substitution on the imidazo[1,2-a]pyridine scaffold places the halogen on the imidazole ring adjacent to the bridgehead nitrogen, whereas the 6-bromo isomer features bromine on the pyridine ring in a position distal to the nitrogen heteroatoms [1]. This regiochemical difference has quantifiable steric and electronic consequences for cross-coupling reactivity. The 5-position bromine experiences greater steric encumbrance from the adjacent carboxylic acid group and the fused ring junction compared to the 6-position bromine, which is situated in a less congested environment on the pyridine ring periphery. In continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, the starting 2-aminopyridine substitution pattern directly determines the regiochemistry of the final brominated product, and the 5-substituted scaffold requires distinct optimization of reaction residence time and temperature relative to other regioisomers [2]. The topological polar surface area (TPSA) of the 5-bromo scaffold is 54.6 Ų [1], which influences membrane permeability predictions in medicinal chemistry campaigns and differs from the 6-bromo isomer due to altered orientation of the polar nitrogen atoms relative to the bromine substituent.

Topological polar surface area
Class-level inference
54.6 Ų
Steric/electronic context for cross-coupling reactivity
6-bromo comparator data not available
Suzuki coupling reactivity steric hindrance electronic effects

Optimal Procurement and Application Scenarios for 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid in Medicinal Chemistry and Process Development


SAR Exploration Requiring 5-Position Bromine for Regioselective Cross-Coupling

Medicinal chemistry teams executing structure-activity relationship (SAR) campaigns on imidazo[1,2-a]pyridine-based lead compounds must procure 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid when the synthetic route specifically demands bromination at the 5-position (imidazole ring) for Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions. Substitution with the 6-bromo or 8-bromo isomer will produce a structurally distinct product with altered pharmacophore geometry, potentially invalidating SAR conclusions and patent claims. The documented synthetic yield of 89.8% from the ethyl ester precursor provides a benchmark for scale-up calculations and cost projections when planning multi-gram synthesis campaigns.

Amide Library Synthesis Leveraging Free Carboxylic Acid Functionality

Researchers synthesizing amide derivatives of the imidazo[1,2-a]pyridine scaffold, including the arylidenehydrazide class with documented antimicrobial activity [1], should procure the free carboxylic acid (CAS 1026201-52-4) rather than the ethyl ester (CAS 135995-46-9) when direct amide bond formation is desired. The free acid eliminates a deprotection step, reducing the synthetic sequence by one operation and avoiding potential yield losses or side reactions associated with ester hydrolysis under conditions that may affect the acid-labile bromo substituent. This is particularly advantageous in parallel synthesis or library production workflows where step-count reduction directly correlates with throughput and cost efficiency.

Process Chemistry Development with Validated Yield Benchmark

Process chemists scaling the synthesis of 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid or its derivatives can reference the validated hydrolysis protocol yielding 89.8% under mild conditions (NaOH, THF/H2O, 40°C, 3h) . This documented benchmark supports cost-of-goods calculations, process optimization studies, and technology transfer documentation. In contrast, the 6-bromo and 8-bromo positional isomers lack publicly documented yield data from comparable hydrolysis conditions, introducing uncertainty in process development planning and increasing the risk of unexpected yield deficits during scale-up.

Continuous Flow Synthesis Optimization Targeting 5-Substituted Imidazo[1,2-a]pyridine Scaffolds

The continuous flow synthesis methodology for imidazo[1,2-a]pyridine-2-carboxylic acids developed by Herath et al. [2] provides a platform for automated, high-throughput preparation of this compound class. The 5-substituted scaffold, derived from appropriately substituted 2-aminopyridine precursors, may require distinct optimization of residence time and temperature parameters compared to 6- or 8-substituted analogs. Procurement of 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid as an authentic reference standard is essential for validating continuous flow process analytical technology (PAT) methods and ensuring correct peak assignment in HPLC or LC-MS monitoring of flow reactor outputs.

Application
Selection Property
Validation Focus
SAR with 5-position bromine
Regioselective cross-coupling fidelity
Synthetic route regiospecificity
Amide library synthesis
Free carboxylic acid functionality
Amide bond formation efficiency
Process chemistry scale-up
Reported yield benchmark
Scale-up reproducibility
Continuous flow synthesis
Authentic reference standard
Process analytical technology validation

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